molecular formula C26H25IO11 B1684224 Annamycin CAS No. 92689-49-1

Annamycin

Cat. No.: B1684224
CAS No.: 92689-49-1
M. Wt: 640.4 g/mol
InChI Key: CIDNKDMVSINJCG-GKXONYSUSA-N
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Mechanism of Action

Target of Action

Annamycin primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA during processes like replication and transcription. It plays a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

This compound, belonging to the anthracycline class of drugs, interacts with its target by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs . Furthermore, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and transcription process. By causing strand breaks in DNA and inhibiting topoisomerase II activity, this compound disrupts these essential cellular processes, leading to cell death .

Pharmacokinetics

It has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin, a commonly prescribed anthracycline .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication and transcription processes, leading to cell death . It has demonstrated high anti-cancer activity in preclinical models . Moreover, it has been shown to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown in animal models to have potentially important organotropic (affinity for certain organs) properties . This property allows this compound to accumulate at much higher levels in certain targeted organs, such as the lungs . This organotropic property could potentially enhance the drug’s efficacy in treating diseases like lung metastases .

Future Directions

Annamycin is currently being investigated in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML) and soft tissue sarcoma (STS) lung metastases . It has received U.S. FDA Orphan Drug Designation for STS Lung Mets and AML, and U.S. FDA Fast Track Status for STS Lung Mets . The completion of enrollment in the Phase 2 portion of its U.S. Phase 1B/2 clinical trial was announced on September 21, 2023 .

Biochemical Analysis

Biochemical Properties

Annamycin targets topoisomerase II, causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex . This prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Cellular Effects

This compound has shown high anti-cancer activity and non-cardiotoxic properties . It has been demonstrated to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures . In leukemic CEM cells with wild-type topo II, this compound induced substantial levels of topo II–mediated DNA-protein cross-links .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .

Temporal Effects in Laboratory Settings

This compound has shown to be well-tolerated in animals even at schedules exceeding the therapeutic dosage . Ex vivo pathology examination of the mice confirmed no toxicity to the heart/myocardium . These data are clearly aligned with the lack of drug-related cardiotoxic events in this compound-treated patients in ongoing clinical trials .

Dosage Effects in Animal Models

This compound has shown to be highly effective in animal models. For instance, in the MCA205 fibrosarcoma model, the median survival of L-ANN treated mice was 87.5 days vs. 21 days for the vehicle-treated mice . In the osteosarcoma K7M3 model, the median survival has not been reached due to the high efficacy of L-ANN treatment .

Metabolic Pathways

It is known that this compound targets topoisomerase II, causing strand breaks in DNA .

Transport and Distribution

This compound has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin . This suggests that this compound has a unique tissue-organ distribution pattern .

Subcellular Localization

It is known that this compound forms complexes with DNA by intercalation between base pairs , suggesting that it may localize to the nucleus where the DNA resides.

Chemical Reactions Analysis

Annamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Properties

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25IO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027238
Record name Annamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Record name Annamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

92689-49-1
Record name Annamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92689-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Annamycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Annamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,6-dideoxy-2-iodo-α-L-mannopyranoside
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Record name ANNAMYCIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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